N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide
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Overview
Description
N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methylphenyl)ethanediamide is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of the piperidine ring, along with the sulfonyl and ethanediamide groups, makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methylphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine derivatives, followed by functionalization to introduce the sulfonyl and ethanediamide groups. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas and a suitable catalyst to reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methylphenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methylphenyl)ethanediamide
- N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-chlorophenyl)ethanediamide
Uniqueness
N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methylphenyl)ethanediamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the methoxybenzenesulfonyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-17-6-5-7-18(16-17)25-23(28)22(27)24-14-13-19-8-3-4-15-26(19)32(29,30)21-11-9-20(31-2)10-12-21/h5-7,9-12,16,19H,3-4,8,13-15H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAYFHYWUYMIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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